molecular formula C21H21ClN2O3 B11017083 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone

Cat. No.: B11017083
M. Wt: 384.9 g/mol
InChI Key: DTKZLUWBZGZLES-UHFFFAOYSA-N
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Description

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone is a complex organic compound that features both indole and piperidine moieties. The presence of these functional groups suggests potential biological activity, making it a compound of interest in pharmaceutical and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone can undergo various chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone is unique due to the combination of the indole and piperidine moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone

InChI

InChI=1S/C21H21ClN2O3/c22-16-6-4-15(5-7-16)21(26)9-12-24(13-10-21)20(25)14-27-19-3-1-2-18-17(19)8-11-23-18/h1-8,11,23,26H,9-10,12-14H2

InChI Key

DTKZLUWBZGZLES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)COC3=CC=CC4=C3C=CN4

Origin of Product

United States

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